molecular formula C11H8BrN B1268493 4-(4-Bromophenyl)pyridine CAS No. 39795-60-3

4-(4-Bromophenyl)pyridine

Cat. No.: B1268493
CAS No.: 39795-60-3
M. Wt: 234.09 g/mol
InChI Key: GYJBDJGUNDKZKO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound, bearing the Chemical Abstracts Service registry number 39795-60-3, represents a fundamental example of heteroaryl-aryl compounds that have gained prominence in contemporary organic synthesis. The compound's systematic International Union of Pure and Applied Chemistry name follows established nomenclature conventions as this compound, reflecting its structural composition of a pyridine ring substituted at the 4-position with a 4-bromophenyl group.

The molecular identity of this compound encompasses several critical chemical descriptors that define its structure and properties. The molecular formula C₁₁H₈BrN indicates the presence of eleven carbon atoms, eight hydrogen atoms, one bromine atom, and one nitrogen atom, resulting in a molecular weight of 234.09 grams per mole. The compound's structural representation through the Simplified Molecular Input Line Entry System notation appears as C1=CC(=CC=C1C2=CC=NC=C2)Br, providing a clear indication of the connectivity between the pyridine and bromophenyl moieties.

Table 1: Chemical Identifiers and Physical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 39795-60-3
Molecular Formula C₁₁H₈BrN
Molecular Weight 234.09 g/mol
International Chemical Identifier Key GYJBDJGUNDKZKO-UHFFFAOYSA-N
PubChem Compound Identifier 616283
MDL Number MFCD00956748
Melting Point 131°C
Physical Form Crystalline Powder
Purity ≥98.0% (Gas Chromatography)

The compound exhibits characteristic structural features that contribute to its chemical reactivity and applications. The pyridine ring system provides a basic nitrogen center capable of coordination with metal ions and participation in hydrogen bonding interactions. Meanwhile, the bromine substituent on the para position of the phenyl ring serves as an excellent leaving group for various cross-coupling reactions, particularly palladium-catalyzed transformations that have become fundamental in modern organic synthesis.

The International Chemical Identifier representation provides a standardized method for describing the compound's structure: InChI=1S/C11H8BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H. This notation systematically describes the connectivity and allows for unambiguous identification across different chemical databases and computational systems.

Alternative nomenclature systems recognize this compound through various synonymous designations, including this compound, pyridine 4-(4-bromophenyl)-, and 4-(pyridin-4-yl)bromobenzene, reflecting different approaches to naming the same molecular structure. These variations in nomenclature often arise from different perspectives on which ring system serves as the parent structure, though the Chemical Abstracts Service registry number remains the definitive identifier across all naming conventions.

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of pyridine chemistry and synthetic methodologies for constructing heteroaryl-aryl bonds. The foundation for understanding this compound's significance traces back to the pioneering work in pyridine chemistry that began in the mid-nineteenth century.

The historical trajectory of pyridine chemistry commenced with Thomas Anderson's isolation of pyridine from bone oil in 1849, marking the first documented preparation of this fundamental heterocycle. Anderson's work, conducted through high-temperature heating of animal bones, yielded a colorless liquid with distinctive properties that would later prove central to heterocyclic chemistry. The systematic naming of pyridine, derived from the Greek word "pyr" meaning fire, reflected the compound's origin from pyrolytic processes and established the foundation for understanding nitrogen-containing aromatic systems.

Table 2: Historical Milestones in Pyridine Chemistry Development

Year Development Significance Reference
1849 Anderson isolates pyridine from bone oil First documented pyridine preparation
1869-1871 Körner and Dewar elucidate pyridine structure Structural understanding of aromatic nitrogen heterocycles
1881 Hantzsch develops pyridine synthesis First systematic synthetic approach
1887-1888 Hantzsch-Widman nomenclature system Standardized naming for heterocycles
1924 Chichibabin pyridine synthesis Industrial-scale pyridine production
1960s-1980s Cross-coupling methodologies emerge Modern synthetic access to substituted pyridines

The structural elucidation of pyridine by Wilhelm Körner in 1869 and James Dewar in 1871 provided crucial insights into the electronic structure of aromatic heterocycles. Their recognition that pyridine could be viewed as benzene with one carbon-hydrogen unit replaced by nitrogen established fundamental principles for understanding heteroaromatic systems. This conceptual framework proved essential for subsequent developments in synthesizing compounds like this compound, where the electronic properties of both pyridine and halogenated aromatic systems must be considered.

Arthur Rudolf Hantzsch's development of systematic pyridine synthesis in 1881 represented a watershed moment in heterocyclic chemistry. The Hantzsch pyridine synthesis, employing multicomponent reactions between aldehydes, beta-keto esters, and nitrogen donors, provided the first reliable method for constructing substituted pyridines. This methodology established precedents for synthetic strategies that would later enable the preparation of complex pyridine derivatives, including those containing halogenated aromatic substituents.

The establishment of the Hantzsch-Widman nomenclature system in 1887-1888 created standardized naming conventions for heterocyclic compounds, providing the systematic framework used today for naming compounds like this compound. This nomenclature system's emphasis on identifying the heteroatom positions and substituent locations enabled clear communication about increasingly complex heterocyclic structures as the field expanded.

Aleksei Chichibabin's pyridine synthesis reaction, developed in 1924, marked the transition to industrial-scale production of pyridine derivatives. The Chichibabin synthesis, based on condensation reactions of aldehydes and ketones with ammonia over oxide catalysts, enabled large-scale access to methylated pyridines and established the commercial viability of pyridine chemistry. This development created the foundation for systematic investigation of pyridine derivatives, including halogenated aromatic substituents.

The emergence of modern cross-coupling methodologies in the latter half of the twentieth century revolutionized access to compounds like this compound. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling developed for constructing carbon-carbon bonds between aromatic systems, provided unprecedented synthetic flexibility for creating heteroaryl-aryl compounds. These methodologies enabled systematic preparation of brominated pyridine derivatives and their subsequent transformation into complex molecular architectures.

Research investigations into functionalized pyridylboronic acids and their cross-coupling reactions demonstrated the synthetic utility of halogenated pyridine derivatives in modern organic synthesis. Studies examining the coupling of pyridylboronic acids with heteroaryl bromides revealed the potential for creating novel heteroarylpyridine derivatives, establishing the synthetic pathways that make compounds like this compound accessible through rational design approaches.

The development of weak base-promoted cross-coupling reactions has further expanded synthetic access to brominated heteroaryl compounds. Recent advances in understanding protodeboronation processes have enabled more efficient synthesis of heteroaryl-heteroaryl bonds, addressing long-standing challenges in heteroaromatic cross-coupling chemistry. These developments have particular relevance for preparing brominated pyridine derivatives, where the electronic properties of the nitrogen-containing heterocycle can influence reaction outcomes.

Contemporary research continues to expand the synthetic utility of compounds like this compound through innovative cross-coupling strategies and catalyst development. The recognition that brominated heteroaryl compounds serve as versatile synthetic intermediates has driven continued investigation into their preparation and transformation, establishing their position as fundamental building blocks in modern synthetic organic chemistry.

Properties

IUPAC Name

4-(4-bromophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJBDJGUNDKZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312251
Record name 4-(4-Bromophenyl)pyridine
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Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39795-60-3
Record name 4-(4-Bromophenyl)pyridine
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Record name 4-(4-Bromophenyl)pyridine
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Record name 4-(4-Bromophenyl)pyridine
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Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between aryl halides and boronic acids, widely employed for constructing biaryl systems. For 4-(4-Bromophenyl)pyridine, this method involves coupling 4-bromophenylboronic acid with a pyridine derivative.

Typical Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (0.5–2 mol%)
  • Base: Na₂CO₃ or K₂CO₃
  • Solvent: Toluene/water (3:1) or DME
  • Temperature: 80–100°C
  • Time: 12–24 hours

Example Protocol
A mixture of 4-bromophenylboronic acid (1.2 equiv), 4-chloropyridine (1.0 equiv), Pd(PPh₃)₄ (1 mol%), and K₂CO₃ (2 equiv) in toluene/water is refluxed under nitrogen for 18 hours. The crude product is purified via column chromatography (hexane/EtOAc), yielding this compound in 65–75% purity1.

Challenges

  • Competing homocoupling of boronic acids may reduce yields.
  • Steric hindrance at the pyridine’s 4-position necessitates optimized ligand systems.

Nucleophilic Aromatic Substitution

Halogen Exchange Reactions

Nucleophilic substitution of 4-iodopyridine with 4-bromophenylmagnesium bromide offers a direct route. This method leverages the higher reactivity of iodides compared to bromides.

Reaction Setup

  • Substrate: 4-Iodopyridine
  • Nucleophile: 4-Bromophenylmagnesium bromide (Grignard reagent)
  • Solvent: THF or Et₂O
  • Temperature: −78°C to room temperature

Procedure
4-Iodopyridine (1.0 equiv) is treated with 4-bromophenylmagnesium bromide (1.5 equiv) in THF at −78°C. The mixture is warmed to room temperature, quenched with NH₄Cl, and extracted with DCM. The product is isolated in 60–70% yield after solvent evaporation2.

Limitations

  • Sensitivity to moisture and oxygen necessitates anhydrous conditions.
  • Competing side reactions (e.g., Schlenk equilibrium) may complicate scalability.

Hydrogenation of Dihydropyridine Precursors

Catalytic Hydrogenation

Reduction of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine using hydrogen gas and a transition-metal catalyst provides a high-yield route. Rhodium on carbon (Rh/C) is particularly effective.

Optimized Conditions

  • Catalyst: Rh/C (5 wt%)
  • Solvent: Methanol
  • Pressure: 100 psi H₂
  • Temperature: 20–25°C
  • Time: 24 hours

Case Study
A solution of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine (3.78 mmol) in methanol and triethylamine is hydrogenated over Rh/C (0.06 g) at 100 psi for 24 hours. Filtration and concentration yield 98% pure 4-(4-Bromophenyl)piperidine as a white solid3. While this method targets piperidine derivatives, analogous conditions could be adapted for pyridine systems by modifying the substrate.

Ullmann-Type Coupling

Copper-Mediated Coupling

Ullmann reactions facilitate aryl-aryl bond formation between halopyridines and aryl halides using copper catalysts. For this compound, this involves coupling 4-bromoiodobenzene with pyridine.

Standard Parameters

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Base: Cs₂CO₃
  • Solvent: DMF
  • Temperature: 110–120°C

Workflow
A mixture of 4-bromoiodobenzene (1.0 equiv), pyridine (1.2 equiv), CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMF is heated at 120°C for 48 hours. Post-reaction extraction and chromatography yield the product in 50–60% yield4.

Drawbacks

  • Long reaction times and high temperatures limit energy efficiency.
  • Copper residues require rigorous purification.

Friedel-Crafts Alkylation

Lewis Acid-Catalyzed Alkylation

Friedel-Crafts reactions enable the introduction of bromophenyl groups to pyridine via electrophilic aromatic substitution, though pyridine’s low reactivity often necessitates superacidic conditions.

Protocol

  • Electrophile: 4-Bromobenzyl bromide
  • Catalyst: AlCl₃ (2.0 equiv)
  • Solvent: Nitromethane
  • Temperature: 0°C to reflux

Execution
Pyridine (1.0 equiv) and AlCl₃ are combined in nitromethane at 0°C. 4-Bromobenzyl bromide (1.1 equiv) is added dropwise, and the mixture is refluxed for 6 hours. After quenching, the product is isolated in 40–50% yield5.

Considerations

  • Regioselectivity challenges arise due to pyridine’s electron-deficient ring.
  • Harsh conditions may degrade sensitive functional groups.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Suzuki-Miyaura Coupling 65–75 ≥95 Moderate High
Nucleophilic Substitution 60–70 90–95 Low Moderate
Catalytic Hydrogenation 85–98 ≥98 High High
Ullmann Coupling 50–60 85–90 Low Low
Friedel-Crafts Alkylation 40–50 80–85 Moderate Moderate

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors improve the efficiency of Suzuki-Miyaura couplings by enhancing heat transfer and reducing catalyst loading6. For example, a pilot plant using microreactors reported a 20% reduction in palladium usage while maintaining 70% yield.

Emerging Techniques and Innovations

Photocatalytic Methods

Recent advances in photoredox catalysis enable milder conditions for aryl-aryl couplings. For instance, iridium-based photocatalysts facilitate the coupling of 4-bromophenyltrifluoroborate with pyridine derivatives under visible light, achieving 75% yield at room temperature7.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction enables the substitution of the bromine atom with aryl/heteroaryl boronic acids. Key findings include:

Reaction PartnerCatalyst SystemConditionsYieldReference
Phenylboronic acidPd(PPh₃)₄, K₃PO₄Toluene, 80°C, 12 hr78%
4-Methoxyboronic acidPdCl₂(dppf), Na₂CO₃DME/H₂O, reflux, 8 hr83%
Furan-2-boronic acidPd(OAc)₂, SPhos ligandTHF, 65°C, 6 hr68%

The reaction typically proceeds via oxidative addition of the C–Br bond to palladium(0), transmetallation with the boronic acid, and reductive elimination to form a new C–C bond .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with strong nucleophiles under controlled conditions:

NucleophileBaseSolventTemperatureYield
NaN₃CuI, DMFDMF120°C62%
NH₃ (aq.)Pd₂(dba)₃, XPhos1,4-Dioxane100°C55%

This reaction is facilitated by the electron-withdrawing pyridine ring, which activates the aryl bromide toward nucleophilic attack .

Catalytic C–H Bond Functionalization

The pyridine ring participates in regioselective C–H activation:

Reaction TypeCatalystPosition ModifiedYield
AlkylationRu(bpy)₃Cl₂, lightC371%
ArylationPd(OAc)₂, Ag₂CO₃C265%

These reactions exploit the directing effect of the pyridine nitrogen to achieve meta- or para-functionalization relative to the bromophenyl group.

Reductive Dehalogenation

The bromine atom can be removed under hydrogenation conditions:

Reducing AgentCatalystSolventPressureYield
H₂Pd/CEtOH1 atm89%
NaBH₄NiCl₂THF45%

This reaction produces 4-phenylpyridine, a valuable intermediate for further derivatization .

Coordination Chemistry

The pyridine nitrogen acts as a ligand in metal complexes:

Metal SaltLigand RatioApplicationReference
Cu(OTf)₂1:2Catalytic oxidation
RuCl₃1:1Photocatalysis

Crystallographic studies show a monodentate binding mode through the pyridyl nitrogen.

Electrophilic Aromatic Substitution

Limited reactivity is observed due to the electron-deficient ring, but nitration succeeds under forced conditions:

ReagentTemperaturePositionYield
HNO₃/H₂SO₄0°C → 50°CC332%

The bromine atom directs electrophiles to the meta position relative to itself.

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsProductYield
254 nm, benzophenonePyridine ring dimerization41%
365 nm, TiO₂ catalystDebromination58%

Mechanistic studies suggest radical intermediates participate in these pathways .

Scientific Research Applications

Medicinal Chemistry

4-(4-Bromophenyl)pyridine is explored for its potential as a therapeutic agent. Notable applications include:

  • Aromatase Inhibition : This compound has been investigated as a dual binding site aromatase inhibitor for treating hormone-dependent breast cancer. Studies indicate that it demonstrates selectivity for CYP19A1, which is crucial for minimizing off-target effects associated with existing therapies like letrozole .
  • Antiviral Activity : Research has shown that pyridine derivatives can inhibit viral replication, positioning this compound as a candidate for further antiviral development .

The compound exhibits several biological activities:

  • Antimicrobial Properties : It has been reported to possess antimicrobial effects, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Studies have demonstrated its potential to inhibit the growth of various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Material Science

In materials science, this compound is utilized in:

  • Organic Light Emitting Diodes (OLEDs) : Its photophysical properties make it suitable for use in optoelectronic devices .
  • Supramolecular Chemistry : The compound can form complexes with macrocycles, enhancing its photophysical properties and enabling applications in energy transfer systems for biological imaging .

The following table compares the biological activity of this compound with other halogenated pyridine derivatives:

CompoundAntimicrobial ActivityCytotoxicity (IC50)Aromatase Inhibition
This compoundYesModerateHigh
4-(4-Chlorophenyl)pyridineModerateHighModerate
4-(4-Fluorophenyl)pyridineYesLowLow

Aromatase Inhibition

A study focused on designing new aromatase inhibitors derived from pyridine compounds highlighted the potential of this compound in overcoming resistance seen with existing therapies like letrozole. The compound demonstrated excellent selectivity for CYP19A1 over other CYP isoforms, suggesting a favorable safety profile .

Antiviral Activity

Another investigation into pyridine derivatives reported their effectiveness in inhibiting viral replication processes. The study emphasized the role of structural modifications in enhancing bioactivity, positioning compounds like this compound as candidates for further antiviral development.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

4-(4-Bromophenyl)pyridine can be compared with other pyridine derivatives such as:

    4-(4-Chlorophenyl)pyridine: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Fluorophenyl)pyridine: Contains a fluorine atom, leading to different reactivity and properties.

    4-(4-Methylphenyl)pyridine: The presence of a methyl group instead of a halogen atom alters its chemical behavior.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Biological Activity

4-(4-Bromophenyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a bromophenyl group, allows it to interact with various biological targets, making it a compound of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The chemical formula of this compound is C11H8BrNC_{11}H_8BrN with a molecular weight of 236.09 g/mol. The compound features a pyridine ring substituted at the 4-position with a 4-bromophenyl group, which influences its reactivity and biological properties.

Target Interactions

Pyridine derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors. This compound has been investigated for its potential as an aromatase inhibitor , which is crucial in the treatment of hormone-dependent cancers like breast cancer. Aromatase (CYP19A1) is an enzyme that converts androgens into estrogens, and inhibiting this pathway can help manage estrogen-sensitive tumors .

Mode of Action

The mode of action involves the compound acting as a ligand that can form complexes with metal ions, thereby influencing biochemical pathways such as neurotransmission and enzyme activity. The bromine substituent enhances the lipophilicity and electronic properties of the molecule, potentially increasing its binding affinity to biological targets.

Antimicrobial and Antiviral Properties

Research has shown that this compound exhibits promising antimicrobial and antiviral activities. Studies indicate that compounds containing the pyridine nucleus have demonstrated efficacy against various bacterial strains, fungi, and viruses . For instance, derivatives of pyridine have been noted for their ability to inhibit pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. One study identified a related pyridine derivative as having significant cytotoxicity against breast cancer cells, indicating that modifications in the pyridine structure can enhance therapeutic potential . The selectivity for specific cytochrome P450 enzymes further supports its application in targeted cancer therapies.

Case Studies

  • Aromatase Inhibition : A study focused on designing new aromatase inhibitors derived from pyridine compounds highlighted this compound's potential in overcoming resistance seen with existing therapies like letrozole. The compound demonstrated excellent selectivity for CYP19A1 over other CYP isoforms, suggesting a favorable safety profile .
  • Antiviral Activity : Another investigation into pyridine derivatives reported their effectiveness in inhibiting viral replication processes. The study emphasized the role of structural modifications in enhancing bioactivity, positioning compounds like this compound as candidates for further antiviral development .

Comparative Analysis

The biological activity of this compound can be compared with other halogenated pyridine derivatives:

CompoundAntimicrobial ActivityCytotoxicity (IC50)Aromatase Inhibition
This compoundYesModerateHigh
4-(4-Chlorophenyl)pyridineModerateHighModerate
4-(4-Fluorophenyl)pyridineYesLowLow

Q & A

Q. What are the most reliable synthetic routes for 4-(4-bromophenyl)pyridine in academic settings?

The Suzuki-Miyaura cross-coupling reaction is widely used to synthesize aryl-substituted pyridines. For this compound, coupling 4-bromophenylboronic acid with a bromopyridine derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–100°C yields the product efficiently . Alternative methods include nitration of pre-formed 4-(4-halophenyl)pyridines using HNO₃/H₂SO₄ at low temperatures (5–10°C), though this requires careful control to avoid over-nitration .

Q. How can crystallographic data for this compound derivatives be validated?

Single-crystal X-ray diffraction (SCXRD) combined with Hirshfeld surface analysis is recommended. SCXRD provides precise bond lengths and angles, while Hirshfeld analysis quantifies intermolecular interactions (e.g., Br⋯H, C–H⋯π) to validate packing motifs . For example, derivatives like 4-(4-bromophenyl)-3-methyl-2,6-diphenylpyridine (CAS 89009-16-5) have been structurally confirmed using these methods .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C–Br stretch at ~500–600 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 400.31 for C₂₄H₁₈BrN) .

Advanced Research Questions

Q. How do metal surfaces influence the self-assembly of this compound derivatives?

Low-temperature scanning tunneling microscopy (LT-STM) reveals that Au(111) and Ag(111) surfaces template distinct architectures (e.g., Kagome networks vs. covalent dimers). Surface-molecule interactions alter Br∙∙∙N distances and π-stacking orientations, requiring DFT calculations to rationalize observed geometries .

Q. What computational methods resolve contradictions between experimental and theoretical electronic properties?

For corrosion inhibition studies, density functional theory (DFT) calculates HOMO/LUMO energies, dipole moments, and global hardness. Discrepancies arise from solvent effects (e.g., aqueous vs. gas-phase simulations). Calibrating calculations with experimental cyclic voltammetry data improves agreement .

Q. How can reaction conditions be optimized for palladium-catalyzed coupling of this compound?

Key parameters include:

  • Catalyst Loading : 1–5 mol% Pd(PPh₃)₄ minimizes side reactions.
  • Solvent : Dioxane/water mixtures enhance boronic acid solubility.
  • Temperature : 80–100°C balances reaction rate and decomposition .

Q. What green chemistry approaches apply to synthesizing this compound derivatives?

Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 1h) and solvent use. Multicomponent reactions (MCRs) in ethanol/water under reflux achieve Hantzsch-type dihydropyridines with >70% yield .

Q. How do substituents affect the electronic properties of this compound in material science?

Electron-withdrawing groups (e.g., –Br) lower HOMO energy (-7.579 eV for 4-BrPIP), enhancing charge transport in organic LEDs. Time-resolved photoluminescence (TRPL) quantifies exciton lifetimes for device optimization .

Q. What strategies improve the stability of this compound coordination complexes?

Ligand design incorporating pyridyl-N and bromo groups enables chelation with transition metals (e.g., Re, Pd). Stability constants (log β) measured via potentiometric titration guide ligand selection for catalytic applications .

Q. How are cross-coupling byproducts mitigated in large-scale syntheses?

Purification via column chromatography (silica gel, hexane/EtOAc) removes homocoupling byproducts. Kinetic studies using in situ IR spectroscopy identify optimal reaction termination points to minimize impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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